molecular formula C10H10F2O2 B15275840 2-(3,4-Difluorophenyl)butanoic acid

2-(3,4-Difluorophenyl)butanoic acid

Cat. No.: B15275840
M. Wt: 200.18 g/mol
InChI Key: WEIRABQBCOIHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of butanoic acid where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)butanoic acid typically involves the reaction of 3,4-difluorobenzene with butanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where 3,4-difluorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3,4-difluorocinnamic acid, which can be synthesized from 3,4-difluorobenzaldehyde and malonic acid through a Knoevenagel condensation reaction. The hydrogenation process typically uses palladium on carbon (Pd/C) as a catalyst under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)butanoic acid in biological systems involves its interaction with specific molecular targets. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorocinnamic acid
  • 3,4-Difluorophenylpropanoic acid

Uniqueness

2-(3,4-Difluorophenyl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer improved stability, reactivity, and biological activity .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(3,4-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7H,2H2,1H3,(H,13,14)

InChI Key

WEIRABQBCOIHLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.